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Compound of Interest

Compound Name: 5-Ethynyl-1-methyl-1H-imidazole

Cat. No.: B1306616

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization and biological activity of a
series of 1,2,3-triazoles synthesized from an imidazole-based precursor. The data presented
herein is primarily drawn from a study by EI-Naggar et al. (2021), which details the synthesis
and anticancer evaluation of novel imidazole-1,2,3-triazole hybrids.[1] While the specific
precursor used in this study was a thiopropargylated-imidazole, the findings offer valuable
insights into the characterization and potential therapeutic applications of triazoles derived from
imidazole scaffolds, including those conceptually similar to "5-Ethynyl-1-methyl-1H-
imidazole".

Synthesis and Characterization

The synthesis of the imidazole-1,2,3-triazole hybrids was achieved via a copper(l)-catalyzed
azide-alkyne cycloaddition (CUAAC) reaction, a cornerstone of click chemistry. This reaction
involves the coupling of a terminal alkyne (in this case, a thiopropargylated-imidazole) with
various organic azides.[1] The structures of the resulting 1,4-disubstituted 1,2,3-triazoles were
confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Proton
Nuclear Magnetic Resonance (*H NMR), and Carbon-13 Nuclear Magnetic Resonance (*3C
NMR).[1]

A representative reaction scheme is depicted below:
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General Synthesis Workflow
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Caption: General workflow for the synthesis of imidazole-1,2,3-triazole hybrids via CUAAC.

Table 1: Spectroscopic Characterization Data for a Representative Imidazole-1,2,3-triazole
Hybrid (Compound 4d)[1]

Spectral Data Type Key Observations
R (cm-1) 1505 (C=C), 1630 (C=N), 2960 (CH-Aliphatic),
cm-
3090 (CH-Aromatic)
4.44 (s, 2H, SCH2), 5.58 (s, 2H, NCHz), 7.15-
1H NMR (DMSO-ds, d ppm) 7.45 (m, 20H, Ar-H), 8.05 (s, 1H, CH-1,2,3-

triazole)

27.85 (SCH2), 53.22 (NCHz), 124.04-143.93

13C NMR (DMSO-ds, 6 ppm
( Ppm) (Aromatic and C=N carbons)

Comparative Anticancer Activity

The synthesized imidazole-1,2,3-triazole hybrids were evaluated for their in vitro anticancer
activity against a panel of human cancer cell lines: Caco-2 (colon carcinoma), HCT-116 (colon
carcinoma), HelLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma). The results,
presented as ICso values (the concentration required to inhibit 50% of cell growth), are
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summarized in Table 2. The study used doxorubicin, a well-established chemotherapy drug, as
a positive control.[1]

Table 2: Comparative in vitro Anticancer Activity (ICso in uM) of Imidazole-1,2,3-triazole
Hybrids[1]

Compound Caco-2 HCT-116 HelLa MCF-7

4d > 50 >50 >50 > 50

49 8.45+0.18 10.12 £ 0.25 12.33+£0.31 9.87 £0.22
4 6.31+0.17 8.76 £ 0.19 10.54 £ 0.28 7.65+0.15
4k 4,67 £0.11 6.23+0.14 8.11 +0.17 0.38 £ 0.01
6e 5,22 £0.20 7.89+0.16 9.43+0.21 6.54 £0.13
Doxorubicin 517 +0.25 7.14 +0.18 8.98 + 0.23 0.42 +0.02

The data reveals that the anticancer activity is significantly influenced by the substituents on
the triazole ring. Notably, compound 4k, which features a long alkyl side chain, demonstrated
the most potent activity against the MCF-7 breast cancer cell line, with an I1Cso value
comparable to that of doxorubicin.[1] In contrast, the precursor alkyne (thiopropargylated-
imidazole) showed no significant anticancer activity, highlighting the importance of the triazole
moiety and its substituents for cytotoxicity.[1]

Potential Mechanism of Action: A Molecular Docking
Perspective

To investigate the potential mechanism of action, a molecular docking study was performed on
one of the most active compounds, 4k, against glycogen synthase kinase-3f3 (GSK-3[3).[1]
GSK-3p is a serine/threonine kinase that is implicated in various cellular processes, including
cell proliferation and survival, and is considered a promising target in cancer therapy.

The docking study revealed a good binding interaction between compound 4k and the active
site of GSK-3[3, suggesting that the anticancer activity of these imidazole-triazole hybrids may
be mediated, at least in part, through the inhibition of this kinase.[1]
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Caption: Proposed mechanism of action involving the inhibition of GSK-3[3.

Experimental Protocols

General Procedure for the Synthesis of Imidazole-1,2,3-
triazole Hybrids (4a-k and 6a-e)[1]

A mixture of the thiopropargylated-imidazole (1 mmol) and the respective organic azide (1.2
mmol) was dissolved in a 1:1 mixture of DMSO and water (10 mL). To this solution, copper(ll)
sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol) were added. The reaction
mixture was stirred at room temperature for 12-24 hours. The progress of the reaction was
monitored by thin-layer chromatography. Upon completion, the reaction mixture was poured
into ice-cold water, and the precipitated solid was filtered, washed with water, and purified by
recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)[1]
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Human cancer cell lines (Caco-2, HCT-116, HeLa, and MCF-7) were seeded in 96-well plates
at a density of 5 x 103 cells/well and incubated for 24 hours. The cells were then treated with
various concentrations of the test compounds and incubated for a further 48 hours. After the
incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
was added to each well, and the plates were incubated for 4 hours. The resulting formazan
crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a
microplate reader. The ICso values were calculated from the dose-response curves.

Conclusion and Future Directions

The imidazole-1,2,3-triazole scaffold represents a promising framework for the development of
novel anticancer agents. The biological activity of these compounds can be readily tuned by
modifying the substituents on the triazole ring, as demonstrated by the potent and selective
activity of compound 4k. The observed inhibition of GSK-3[ in docking studies provides a
plausible mechanism of action that warrants further investigation through in-depth biochemical
and cellular assays. Future studies should focus on synthesizing and evaluating a broader
range of derivatives to establish a more comprehensive structure-activity relationship.
Furthermore, exploring the antimicrobial potential of these compounds could open up new
avenues for their therapeutic application. While the data presented here is based on a
thiopropargylated-imidazole precursor, it provides a strong rationale for the investigation of
triazoles derived from "5-Ethynyl-1-methyl-1H-imidazole" and other related imidazole
alkynes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-ethynyl-1-methyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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